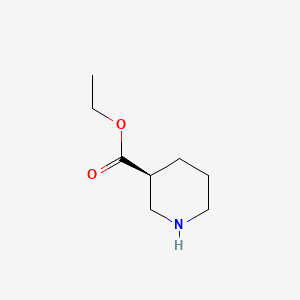

(S)-Ethyl piperidine-3-carboxylate

Description

The exact mass of the compound ethyl (3S)-piperidine-3-carboxylate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethyl (3S)-piperidine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2/c1-2-11-8(10)7-4-3-5-9-6-7/h7,9H,2-6H2,1H3/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIWBSOUNZWSFKU-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCCNC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H]1CCCNC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10191110 | |

| Record name | Ethyl (3S)-piperidine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10191110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37675-18-6 | |

| Record name | (+)-Ethyl nipecotate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37675-18-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl (3S)-piperidine-3-carboxylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037675186 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl (3S)-piperidine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10191110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to (S)-Ethyl Piperidine-3-Carboxylate: A Cornerstone Chiral Building Block

Executive Summary & Introduction

(S)-Ethyl piperidine-3-carboxylate, also known by its synonym (S)-Ethyl nipecotate, is a chiral heterocyclic compound of significant interest in modern synthetic chemistry.[1][2] Its rigid piperidine core, combined with the stereocenter at the C3 position, makes it an invaluable synthon for constructing complex, biologically active molecules. This guide provides an in-depth exploration of the chemical properties, synthesis, reactivity, and applications of this compound, tailored for researchers and professionals in drug development and discovery. Our focus extends beyond mere data presentation; we aim to deliver field-proven insights into the causality behind experimental choices, ensuring that the information presented is not only accurate but also actionable in a laboratory setting. The ability to leverage this specific enantiomer is critical, as stereochemistry is paramount to achieving desired biological activity and minimizing off-target effects in pharmaceutical development.[1]

Physicochemical & Structural Properties

The fundamental properties of a starting material dictate its handling, reactivity, and purification strategies. This compound is a colorless to light yellow liquid under standard conditions.[3] A comprehensive summary of its key properties is presented below.

Table 1: Core Physicochemical and Structural Data

| Property | Value | Reference(s) |

|---|---|---|

| IUPAC Name | ethyl (3S)-piperidine-3-carboxylate | |

| Synonyms | (S)-Ethyl nipecotate, (S)-(+)-Nipecotic Acid Ethyl Ester | [4] |

| CAS Number | 37675-18-6 | [2] |

| Molecular Formula | C₈H₁₅NO₂ | [2] |

| Molecular Weight | 157.21 g/mol | [2] |

| Appearance | Colorless to yellow clear liquid | [3] |

| Density | 1.043 g/mL at 25 °C | [2] |

| Boiling Point | 102-104 °C at 7 mmHg | [4] |

| Refractive Index (n20/D) | 1.471 | [2] |

| Predicted pKa | 9.35 ± 0.10 | [4] |

| XLogP3 | 0.1 | [3] |

| SMILES | CCOC(=O)[C@H]1CCCNC1 | [2] |

| InChI Key | XIWBSOUNZWSFKU-ZETCQYMHSA-N |[2] |

Synthesis: The Critical Path to Enantiopurity

While various synthetic routes exist for the racemic mixture, the utility of this compound in pharmaceutical applications hinges on its enantiomeric purity. The most common and industrially scalable method for obtaining the (S)-enantiomer is the classical resolution of racemic ethyl nipecotate via diastereomeric salt formation.[5]

The Rationale of Classical Resolution

The principle involves reacting the racemic amine with a single enantiomer of a chiral acid. This creates a pair of diastereomeric salts. Unlike enantiomers, diastereomers possess different physical properties, most critically, different solubilities in a given solvent system.[6] This solubility difference allows for the selective crystallization of one diastereomer, which can then be isolated. The free (S)-amine is subsequently liberated by treatment with a base. For ethyl nipecotate, dibenzoyl-L-tartaric acid is a highly effective resolving agent, preferentially crystallizing with the (S)-enantiomer.[5][7]

Caption: Workflow for Chiral Resolution.

Field-Proven Experimental Protocol: Chiral Resolution

This protocol is adapted from established industrial processes and provides a robust method for obtaining the desired (S)-enantiomer.[5][8]

Materials:

-

Racemic (±)-ethyl nipecotate (1.0 eq)

-

(-)-Dibenzoyl-L-tartaric acid (DBTA) (~0.25 - 0.5 eq)

-

91-95% Aqueous Ethanol

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Dichloromethane (DCM) or Ethyl Acetate

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Reaction vessel with mechanical stirrer, heating mantle, and reflux condenser

Procedure:

-

Dissolution: Charge the reaction vessel with racemic (±)-ethyl nipecotate (e.g., 3.20 mol) and 91% aqueous ethanol (approx. 2 volumes relative to the amine). Stir to create a solution.

-

Salt Formation: In a separate container, prepare a slurry of dibenzoyl-L-tartaric acid (e.g., 0.80 mol, 0.25 eq) in 91% aqueous ethanol (approx. 1 volume). Add this slurry to the ethyl nipecotate solution. An exothermic reaction may be observed.[8]

-

Crystallization: Heat the resulting mixture gently (e.g., to ~78 °C) until all solids dissolve, forming a clear solution.[7] Turn off the heat and allow the solution to cool slowly and undisturbed to room temperature. Seeding with a small crystal of the desired diastereomeric salt at a slightly elevated temperature (e.g., 65-70 °C) is highly recommended to ensure controlled crystallization and high diastereomeric excess.[7]

-

Aging: Allow the mixture to stir at room temperature for an extended period (e.g., 12-16 hours) to maximize the yield of the crystallized salt.[7]

-

Isolation: Collect the precipitated solid by vacuum filtration. Wash the filter cake with a small amount of cold aqueous ethanol to remove the mother liquor rich in the (R)-enantiomer. Dry the white crystalline solid in vacuo.

-

Liberation of Free Amine: Suspend the dried diastereomeric salt in a biphasic mixture of an organic solvent (e.g., DCM) and saturated aqueous NaHCO₃. Stir vigorously until all solids have dissolved and the layers have fully partitioned.

-

Purification: Separate the organic layer. Wash it with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield this compound as a clear oil.

-

Chiral Purity Analysis: The enantiomeric excess (e.e.) of the final product should be determined using a suitable chiral HPLC method.[9]

Analytical & Spectroscopic Characterization

Unambiguous characterization is essential for quality control. The primary techniques are NMR and IR spectroscopy, supplemented by mass spectrometry.

-

Infrared (IR) Spectroscopy: The most prominent feature is a strong absorption band corresponding to the ester carbonyl (C=O) stretch, typically observed around 1728-1735 cm⁻¹ .[10] A broad absorption in the 3300-3400 cm⁻¹ region indicates the N-H stretch of the secondary amine.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: The spectra are consistent with the structure, though peak assignments can vary slightly with solvent.

Table 2: Typical NMR Chemical Shifts (CDCl₃, 400 MHz)

| Proton (¹H NMR) | Approx. δ (ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|---|

| Hₐ | 4.15 | q | 2H | -O-CH₂ -CH₃ |

| Hₓ | 2.50-3.20 | m | 5H | Piperidine Ring Protons (C2, C6, C3) |

| Hₙ | 1.95 (variable) | br s | 1H | -NH |

| Hᵧ | 1.50-1.90 | m | 4H | Piperidine Ring Protons (C4, C5) |

| Hₑ | 1.25 | t | 3H | -O-CH₂-CH₃ |

| Carbon (¹³C NMR) | Approx. δ (ppm) | Assignment |

| C=O | 174.4 | Ester Carbonyl |

| -O-C H₂- | 60.5 | Ethyl Methylene |

| C2, C6 | 45-50 | Piperidine Carbons adjacent to N |

| C3 | ~41 | Chiral Carbon |

| C4, C5 | 25-30 | Piperidine Carbons |

| -C H₃ | 14.2 | Ethyl Methyl |

-

Mass Spectrometry (MS): Under electron ionization (EI), the molecular ion (M⁺) peak at m/z = 157 should be observable. Key fragmentation patterns arise from the stability of the resulting ions.[11][12] The most common fragmentations include:

-

Loss of the ethoxy group (-OC₂H₅): leading to an acylium ion at m/z = 112 .

-

Loss of the entire ester group (-COOC₂H₅): leading to a fragment at m/z = 84 .

-

Alpha-cleavage: Cleavage of the C-C bond adjacent to the nitrogen is a characteristic fragmentation for amines, leading to various smaller fragments.[13]

-

Chemical Reactivity Profile

The synthetic utility of this compound stems from the distinct reactivity of its two functional groups: the secondary amine and the ethyl ester. This dual functionality allows for sequential and orthogonal modification.

Caption: Key Reactivity Pathways.

Reactions at the Secondary Amine

The nitrogen atom is nucleophilic and readily undergoes reactions typical of secondary amines.

-

N-Acylation: This is one of the most common transformations, forming a stable amide bond. It is typically achieved using acid chlorides or anhydrides in the presence of a non-nucleophilic base (e.g., triethylamine, pyridine) to scavenge the generated acid.[14][15] This reaction is fundamental to its use in peptide-like structures and other pharmaceutical scaffolds.

-

N-Alkylation: Introduction of alkyl groups can be accomplished via Sₙ2 reaction with alkyl halides or sulfonates, often requiring a base like K₂CO₃.[16][17] Reductive amination with aldehydes or ketones provides another powerful route. Greener, catalytic methods using alcohols as alkylating agents are also emerging.[18]

Reactions at the Ethyl Ester

The ester group is susceptible to nucleophilic acyl substitution and reduction.

-

Hydrolysis: The ester can be saponified to the corresponding carboxylic acid, (S)-nipecotic acid, using aqueous base (e.g., LiOH, NaOH) or hydrolyzed under acidic conditions (e.g., aq. HCl). (S)-nipecotic acid itself is a valuable chiral precursor.

-

Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) will reduce the ester to the primary alcohol, (S)-piperidin-3-ylmethanol, another useful chiral building block.

-

Amidation: Direct conversion of the ester to an amide can be achieved by heating with an amine, sometimes requiring a catalyst.

Applications in Medicinal Chemistry & Drug Discovery

The true value of this compound is realized in its application as a key intermediate for high-value pharmaceutical targets.

-

Immunopotentiating Agents: The compound is a direct precursor to (S)-ethyl-1-(2-thiopheneacetyl)-3-piperidinecarboxylate, an investigational immunopotentiating agent developed by Elanco Animal Health.[1][7][19] The synthesis involves a straightforward N-acylation of (S)-ethyl nipecotate with 2-thiopheneacetyl chloride under Schotten-Baumann conditions.[7]

-

GABA Uptake Inhibitors: The piperidine ring of nipecotic acid is a structural analog of γ-aminobutyric acid (GABA). As such, derivatives of (S)-nipecotic acid (obtained from hydrolysis of the title compound) are key scaffolds for developing inhibitors of GABA transporters (GATs), which are targets for treating epilepsy and other neurological disorders.[1][16]

-

JAK Inhibitors: While many syntheses of the JAK inhibitor Tofacitinib start with different precursors, the 3-amino-4-methylpiperidine core of the drug highlights the importance of substituted chiral piperidines in modern drug design.[20][21] The methodologies used to synthesize and functionalize piperidines like (S)-ethyl nipecotate are directly relevant to the construction of such complex targets.

-

Other Pharmaceutical Targets: As a versatile reactant, it has been used in the synthesis of DPP-4 inhibitors, serotonin and noradrenaline reuptake inhibitors, and human tryptase inhibitors.[2]

Safety & Handling

As with any chemical reagent, proper handling is paramount to ensure laboratory safety.

-

Hazard Identification: this compound is classified as causing serious eye damage (H318) and may cause skin and respiratory irritation.[2] The GHS pictogram is GHS05 (Corrosion).[2]

-

Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and a lab coat.[2]

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood. Avoid breathing vapors. Avoid contact with skin and eyes.

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[4] It is classified as a combustible liquid.[2]

-

Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.

References

-

The Resolusion of Ethyl (S)-Nipecotate and the New Synthesis of Ethyl-1- (2-Thiopheneacetyl)-3-Piperidine Carboxylate. ResearchGate. [Link]

-

Moher, E. D., Tripp, A. E., Creemer, L. C., & Vicenzi, J. T. (2004). Development of an Efficient Synthesis for a Nipecotate-Containing Immunopotentiator. Organic Process Research & Development, 8(4), 593–596. [Link]

-

Development of an Efficient Synthesis for a Nipecotate-Containing Immunopotentiator. ACS Publications. [Link]

-

Tofacitinib synthesis. University of Nebraska–Lincoln Digital Commons. [Link]

- Process for resolving racemic mixtures of piperidine derivatives.

- Process for resolving racemic mixtures of piperidine derivatives.

-

The Resolusion of Ethyl (S)-Nipecotate and the New Synthesis of Ethyl-1- (2-Thiopheneacetyl)-3-Piperidine Carboxylate. Scientific.Net. [Link]

-

Sun, X., Li, Y., Zhuang, X., & Hu, Y. (2013). Chiral Discrimination of the Diastereomeric Salts with (R)-Nipecotic Acid and Tartaric Acid Derivative. Advanced Materials Research, 781-784, 79-82. [Link]

-

Development of an Efficient Synthesis for a Nipecotate-Containing Immunopotentiator. ResearchGate. [Link]

-

An Improved and Efficient Process for the Preparation of Tofacitinib Citrate. Der Pharma Chemica. [Link]

-

Synthesis and biological evaluation of novel N-substituted nipecotic acid derivatives with tricyclic cage structures in the lipophilic domain. ChemMedChem. [Link]

-

Supplementary Information for Stereoselective Synthesis of Piperidines. The Royal Society of Chemistry. [Link]

-

Graphical synthetic routes of tofacitinib. ResearchGate. [Link]

-

An Improved and Efficient Process for the Preparation of Tofacitinib Citrate. ResearchGate. [Link]

-

An Efficient and Alternative Method for Synthesis of Tofacitinib. Der Pharma Chemica. [Link]

-

Ethyl (3S)-piperidine-3-carboxylate. ChemBK. [Link]

-

Synthesis and molecular docking study of ethyl piperidine-1- carboxylate derivative Schiff bases. ACG Publications. [Link]

-

Ethyl piperidine-3-carboxylate, 3-哌啶甲酸乙酯, Ethyl nipecotate. ORGANIC SPECTROSCOPY INTERNATIONAL. [Link]

-

FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide. [Link]

-

Mass Spectrometry Fragmentation Patterns. Science Ready. [Link]

-

Ethyl (3S)-piperidine-3-carboxylate. PubChem. [Link]

-

Mass Spectrometry: Fragmentation. University of Arizona. [Link]

-

N alkylation at sp3 Carbon Reagent Guide. ACS GCI Pharmaceutical Roundtable. [Link]

-

N-Acylation Reactions of Amines. ResearchGate. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. This compound 97 37675-18-6 [sigmaaldrich.com]

- 3. echemi.com [echemi.com]

- 4. chembk.com [chembk.com]

- 5. WO2002068391A1 - Process for resolving racemic mixtures of piperidine derivatives - Google Patents [patents.google.com]

- 6. benchchem.com [benchchem.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. US20040039206A1 - Process for resolving racemic mixtures of piperidine derivatives - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. ORGANIC SPECTROSCOPY INTERNATIONAL: Ethyl piperidine-3-carboxylate, 3-哌啶甲酸乙酯, Ethyl nipecotate [orgspectroscopyint.blogspot.com]

- 11. chemguide.co.uk [chemguide.co.uk]

- 12. scienceready.com.au [scienceready.com.au]

- 13. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 14. benchchem.com [benchchem.com]

- 15. researchgate.net [researchgate.net]

- 16. d-nb.info [d-nb.info]

- 17. N-alkylation - Wordpress [reagents.acsgcipr.org]

- 18. thalesnano.com [thalesnano.com]

- 19. pubs.acs.org [pubs.acs.org]

- 20. research.unl.pt [research.unl.pt]

- 21. derpharmachemica.com [derpharmachemica.com]

Molecular weight of (S)-Ethyl piperidine-3-carboxylate

An In-Depth Technical Guide to the Molecular Weight Determination of (S)-Ethyl piperidine-3-carboxylate

Executive Summary

This compound is a pivotal chiral building block in modern medicinal chemistry, serving as a key intermediate in the synthesis of a wide array of pharmaceuticals, particularly those targeting neurological disorders.[1] The precise characterization of its molecular properties is a non-negotiable prerequisite for its use in drug discovery and development, where purity and identity directly impact biological activity and safety. This guide provides a comprehensive framework for the definitive determination of the molecular weight of this compound. Moving beyond a simple statement of the theoretical value, we delve into the causality behind experimental choices, presenting a self-validating system that integrates high-resolution mass spectrometry with elemental analysis. This document is intended for researchers, analytical scientists, and drug development professionals who require a robust, field-proven methodology for the characterization of this and similar small molecules.

Core Identity and Physicochemical Profile

Before undertaking any experimental analysis, a thorough understanding of the target molecule's fundamental properties is essential. This foundational knowledge informs instrument selection, sample preparation, and data interpretation.

Chemical Identity

-

Systematic Name: (3S)-piperidine-3-carboxylic acid ethyl ester

-

Common Synonyms: (S)-Ethyl nipecotate, (+)-Ethyl nipecotate[2]

-

CAS Number: 37675-18-6[3]

Physicochemical Properties

The physical characteristics of this compound dictate its handling, storage, and the selection of appropriate analytical solvents and conditions.

| Property | Value | Source(s) |

| Molecular Weight | 157.21 g/mol | [3][4] |

| Appearance | Colorless to light yellow clear liquid | [5] |

| Density | ~1.043 g/mL at 25 °C | [1] |

| Refractive Index | n20/D ~1.471 | |

| Solubility | Soluble in common organic solvents (e.g., ethanol, dichloromethane) | [6] |

| Flash Point | ~76.7 °C (170.1 °F) |

The Theoretical Bedrock: Calculated Molecular Weight and Exact Mass

The molecular formula, C₈H₁₅NO₂, allows for the a priori calculation of the molecular weight, which serves as the benchmark for all experimental measurements. It is crucial to distinguish between average molecular weight and monoisotopic (exact) mass.

-

Average Molecular Weight: Calculated using the weighted average of the natural abundances of all isotopes for each element. This is the value (157.21 g/mol ) used for stoichiometric calculations in the laboratory.

-

(8 x 12.011) + (15 x 1.008) + (1 x 14.007) + (2 x 15.999) = 157.21 g/mol

-

-

Exact Mass: Calculated using the mass of the most abundant isotope for each element (e.g., ¹²C, ¹H, ¹⁴N, ¹⁶O). This is the value measured by high-resolution mass spectrometry.

-

(8 x 12.00000) + (15 x 1.00783) + (1 x 14.00307) + (2 x 15.99491) = 157.11028 Da [4]

-

Accurate mass measurement is paramount in modern analytical chemistry, as it provides a high degree of confidence in assigning the correct molecular formula to an unknown signal, a critical step in impurity identification and metabolite characterization.

A Dual-Pillar Approach to Molecular Weight Verification

Relying on a single analytical technique is insufficient for the rigorous standards of pharmaceutical development. We advocate for a self-validating system that pairs the precision of mass spectrometry with the fundamental truth of elemental analysis.

Pillar 1: High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is the definitive technique for determining the molecular weight of small molecules.[7] For a polar, non-volatile compound like this compound, Liquid Chromatography-Mass Spectrometry (LC-MS) with electrospray ionization (ESI) is the method of choice.[8]

Causality of Method Selection: ESI is a soft ionization technique that minimizes fragmentation, allowing for the clear observation of the intact molecular ion. The piperidine nitrogen is basic and readily accepts a proton in the acidic mobile phase, making positive-ion mode ESI ([M+H]⁺) exceptionally sensitive for this class of compounds.

Experimental Protocol: LC-MS for Molecular Weight Confirmation

-

Sample Preparation: Prepare a 1 mg/mL stock solution of this compound in methanol. Dilute this stock 1:1000 with the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid) to a final concentration of 1 µg/mL.

-

Liquid Chromatography (LC) Conditions:

-

Column: C18 reverse-phase, 2.1 x 50 mm, 1.8 µm particle size.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: 5% B to 95% B over 5 minutes.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 2 µL.

-

-

Mass Spectrometry (MS) Conditions:

-

Ion Source: Electrospray Ionization (ESI), Positive Ion Mode.

-

Scan Range: 50 - 500 m/z.

-

Capillary Voltage: 3.5 kV.

-

Source Temperature: 120 °C.

-

Data Acquisition: Full scan mode on a high-resolution instrument (e.g., Orbitrap or TOF).

-

Expected Outcome: The primary ion observed will be the protonated molecule, [M+H]⁺, at an m/z of 158.11756 . The high-resolution instrument should measure this mass with an error of less than 5 ppm, providing strong evidence for the C₈H₁₅NO₂ molecular formula.

Pillar 2: Elemental Analysis (CHN Analysis)

While HRMS provides an extremely precise mass measurement, elemental analysis offers orthogonal validation by directly measuring the mass percentages of carbon, hydrogen, and nitrogen in the sample.[9] This technique confirms the empirical formula and, by extension, the molecular formula when combined with the nominal mass from MS.[10]

Causality of Method Selection: CHN analysis is a fundamental, destructive technique that provides the elemental composition of a pure organic compound.[10][11] A result that falls within the accepted tolerance (typically ±0.4%) of the theoretical values is a powerful indicator of both the correct molecular formula and high sample purity.

Experimental Protocol: Combustion-Based CHN Analysis

-

Sample Preparation: Accurately weigh approximately 2-3 mg of the purified this compound sample into a tin capsule.

-

Combustion: The sample is dropped into a high-temperature furnace (~900-1000 °C) with a constant stream of pure oxygen. This process quantitatively converts all carbon to CO₂, hydrogen to H₂O, and nitrogen to N₂ gas (and NₓOᵧ oxides).

-

Reduction & Separation: The combustion gas mixture is passed over heated copper to reduce any nitrogen oxides back to N₂. The resulting mixture of CO₂, H₂O, and N₂ is then passed through a chromatographic column that separates the individual gases.

-

Detection: A thermal conductivity detector (TCD) measures the concentration of each gas as it elutes from the column.

-

Calculation: The instrument's software, calibrated with a known standard (e.g., acetanilide), calculates the mass percentages of C, H, and N in the original sample.

Expected Outcome: The experimental percentages should align closely with the theoretical values calculated from the formula C₈H₁₅NO₂.

| Element | Theoretical % | Acceptable Range (±0.4%) |

| Carbon (C) | 61.12% | 60.72% - 61.52% |

| Hydrogen (H) | 9.62% | 9.22% - 10.02% |

| Nitrogen (N) | 8.91% | 8.51% - 9.31% |

Integrated Data Validation: A Self-Confirming System

The true power of this dual-pillar approach lies in the integration of the results. Neither technique alone provides absolute certainty, but together they form a self-validating system that leaves little room for ambiguity.

This integrated approach is trustworthy because the two techniques are based on entirely different physical principles. An impurity in the sample would likely cause the elemental analysis to deviate significantly from the theoretical values, while also potentially appearing as a separate signal in the mass spectrum. When the high-precision mass measurement from HRMS perfectly matches the elemental ratios from CHN analysis, the confidence in the assigned structure and its molecular weight becomes exceptionally high.

A Note on Chirality

It is critical to remember that standard mass spectrometry is "chirally blind"—it cannot distinguish between enantiomers because they have identical masses.[12][13] Therefore, while the methods described herein will confirm the molecular weight of ethyl piperidine-3-carboxylate, they will not confirm that the sample is the pure (S)-enantiomer. The verification of enantiomeric purity requires a separate chiral analysis, typically via chiral High-Performance Liquid Chromatography (HPLC) with UV or MS detection.

Conclusion

The determination of the molecular weight of this compound is a foundational step in its application within research and drug development. A calculated value of 157.21 g/mol (average mass) and 157.11028 Da (exact mass) is the theoretical target. However, robust experimental verification is mandatory. By employing a dual-pillar strategy that combines the high precision of LC-HRMS with the fundamental compositional data from CHN elemental analysis, scientists can create a self-validating data package. This integrated approach provides an unambiguous confirmation of the molecular formula and, consequently, the molecular weight, ensuring the integrity and reliability of subsequent scientific endeavors.

References

- 1. chemimpex.com [chemimpex.com]

- 2. echemi.com [echemi.com]

- 3. scbt.com [scbt.com]

- 4. Ethyl (3S)-piperidine-3-carboxylate | C8H15NO2 | CID 187784 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. britiscientific.com [britiscientific.com]

- 6. Ethyl (3S)-piperidine-3-carboxylate Supplier China | CAS 259474-63-0 | Specifications, Price, Safety Data [pipzine-chem.com]

- 7. Molecular Weight Determination - www.impactanalytical.com [impactanalytical.com]

- 8. Molecular weight Determination - Aragen Bioscience [aragenbio.com]

- 9. Elemental analysis - Wikipedia [en.wikipedia.org]

- 10. Stoichiometry: Elemental Analysis [chm.davidson.edu]

- 11. Elemental analysis: an important purity control but prone to manipulations - Inorganic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D1QI01379C [pubs.rsc.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. ira.lib.polyu.edu.hk [ira.lib.polyu.edu.hk]

Spectroscopic data for (S)-Ethyl piperidine-3-carboxylate (NMR, IR, MS)

An In-Depth Technical Guide to the Spectroscopic Characterization of (S)-Ethyl piperidine-3-carboxylate

Prepared by: Gemini, Senior Application Scientist

This guide provides a comprehensive analysis of the spectroscopic data for this compound (CAS: 37675-18-6), a key chiral building block in modern drug development. As a precursor for synthesizing a range of pharmaceuticals, including DPP-4 and JAK2 inhibitors, its unambiguous structural confirmation is paramount.[1] This document is intended for researchers, scientists, and drug development professionals, offering not just raw data but a field-proven interpretation grounded in the principles of spectroscopic analysis.

Molecular Structure and Atom Numbering

This compound, also known as (S)-ethyl nipecotate, possesses a chiral center at the C3 position of the piperidine ring. The structure contains a secondary amine, an ethyl ester, and multiple methylene groups, each contributing unique signatures to its spectroscopic profile. For clarity in the subsequent analysis, the atoms are numbered as shown below.

Caption: Molecular structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of a molecule. For a chiral molecule like (S)-ethyl nipecotate, the piperidine ring is conformationally flexible, and the protons on the ring methylene groups (C2, C4, C5, C6) are diastereotopic, meaning they are chemically non-equivalent and will have different chemical shifts and couplings.

Experimental Protocol: NMR

A robust protocol for acquiring high-quality NMR data is crucial for accurate structural elucidation.

-

Sample Preparation: Accurately weigh approximately 10-20 mg of this compound into a clean, dry NMR tube.[2]

-

Solvent Addition: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. CDCl₃ is a suitable choice for this compound due to its excellent solubilizing properties for esters and amines.[3][4]

-

Homogenization: Gently vortex the sample to ensure a homogeneous solution.

-

Instrument Setup: Acquire spectra on a spectrometer operating at a field strength of 400 MHz or higher to ensure adequate signal dispersion.

-

¹H NMR Acquisition:

-

Pulse Program: Utilize a standard single-pulse program (e.g., Bruker 'zg30'). A 30° or 45° pulse angle is often preferred over a 90° pulse for routine 1D spectra to allow for a shorter relaxation delay (d1) without saturating the signals, thus enabling faster acquisition.[2]

-

Acquisition Time (aq): Set to 3-4 seconds to ensure good resolution.

-

Relaxation Delay (d1): A delay of 1-2 seconds is typically sufficient.

-

Number of Scans (ns): Acquire 8 to 16 scans to achieve an excellent signal-to-noise ratio.

-

-

¹³C{¹H} NMR Acquisition:

-

Pulse Program: Use a standard proton-decoupled pulse program (e.g., Bruker 'zgpg30') to produce a spectrum with singlets for each unique carbon, simplifying interpretation.

-

Acquisition Time (aq): Set to 1-2 seconds.

-

Relaxation Delay (d1): Use a 2-second delay.

-

Number of Scans (ns): Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required to obtain a good signal-to-noise ratio.

-

-

Data Processing: Apply an exponential multiplication function (line broadening of 0.3 Hz for ¹H, 1-2 Hz for ¹³C) to the Free Induction Decay (FID) before Fourier transformation to improve the signal-to-noise ratio. Phase and baseline correct the resulting spectrum. Reference the ¹H spectrum to the TMS signal at 0.00 ppm and the ¹³C spectrum to the CDCl₃ solvent peak at 77.16 ppm.[5]

¹H NMR Data

The ¹H NMR spectrum reveals a complex set of overlapping multiplets for the piperidine ring protons and distinct signals for the ethyl ester group.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~4.12 | Quartet (q) | 2H | CH₂ -C9 (O-CH₂) |

| ~3.10 | Multiplet | 1H | C2-H (axial) |

| ~2.95 | Multiplet | 1H | C6-H (axial) |

| ~2.85 | Multiplet | 1H | C2-H (equatorial) |

| ~2.60 | Multiplet | 2H | C6-H (eq) & C3-H |

| ~2.05 | Multiplet | 1H | NH |

| ~1.90 | Multiplet | 1H | C4-H (axial) |

| ~1.75 | Multiplet | 1H | C5-H (axial) |

| ~1.60 | Multiplet | 2H | C4-H (eq) & C5-H (eq) |

| 1.25 | Triplet (t) | 3H | CH₃ -C8 (CH₃) |

| Data interpreted from spectra provided by MIT OpenCourseWare.[2] |

¹³C NMR Data

The proton-decoupled ¹³C NMR spectrum shows eight distinct signals, corresponding to the eight unique carbon atoms in the molecule.

| Chemical Shift (δ) ppm | Assignment |

| 173.99 | C 7 (C=O) |

| 59.84 | C 8 (O-CH₂) |

| 48.35 | C 2 |

| 46.14 | C 6 |

| 42.20 | C 3 |

| 27.10 | C 4 |

| 25.27 | C 5 |

| 13.91 | C 9 (CH₃) |

| Data obtained from spectra provided by MIT OpenCourseWare.[2] |

Interpretation and Causality

-

Ester Group: The ethyl group is easily identified. The O-CH₂ protons (C8) are deshielded by the adjacent oxygen, appearing as a quartet around 4.12 ppm due to coupling with the three C9 methyl protons. The methyl protons themselves appear as a triplet at 1.25 ppm.[6] In the ¹³C spectrum, the carbonyl carbon (C7) is the most deshielded at ~174 ppm, a characteristic shift for an ester carbonyl.

-

Piperidine Ring: The protons on the piperidine ring resonate between ~1.60 and ~3.10 ppm. The complexity arises from geminal coupling (protons on the same carbon), vicinal coupling (protons on adjacent carbons), and the diastereotopic nature of the methylene protons. Protons adjacent to the nitrogen (C2 and C6) are the most deshielded among the ring carbons due to the inductive effect of the nitrogen atom. The methine proton at the chiral center (C3-H) is coupled to four neighboring protons (two on C2 and two on C4), resulting in a complex multiplet.

-

¹³C Assignments: The carbon shifts are consistent with the structure. C2 and C6, being adjacent to the nitrogen, appear at ~48 and ~46 ppm. The chiral methine carbon C3 is observed at ~42 ppm. The remaining ring methylene carbons, C4 and C5, are found further upfield at ~27 and ~25 ppm, respectively.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The spectrum is dominated by absorptions corresponding to the ester and secondary amine groups.

Experimental Protocol: ATR-IR

Attenuated Total Reflectance (ATR) is the preferred method for liquid samples as it requires minimal sample preparation.[7]

-

Background Spectrum: Ensure the ATR crystal (typically diamond) is clean. Record a background spectrum of the empty crystal to subtract atmospheric (CO₂, H₂O) and instrumental interferences.

-

Sample Application: Place 1-2 drops of neat this compound directly onto the surface of the ATR crystal.[7]

-

Data Acquisition: Acquire the spectrum, typically by co-adding 16 to 32 scans over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

Cleaning: After analysis, thoroughly clean the crystal surface with an appropriate solvent (e.g., isopropanol or acetone) and a soft lab wipe to prevent cross-contamination.

Characteristic IR Data

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

| ~3300 | Medium, Broad | N-H Stretch | Secondary Amine |

| 2980-2850 | Strong | C-H Stretch | sp³ C-H (Alkyl) |

| ~1730 | Strong, Sharp | C=O Stretch | Ester Carbonyl |

| ~1180 | Strong | C-O Stretch | Ester (O-C-C) |

| Data are typical values for the respective functional groups.[8] |

Interpretation and Causality

-

N-H Stretch: A moderately intense, broad absorption around 3300 cm⁻¹ is a clear indicator of the N-H stretching vibration of the secondary amine. The broadening is due to hydrogen bonding.

-

C-H Stretches: Strong absorptions below 3000 cm⁻¹ are characteristic of the stretching vibrations of the numerous sp³ C-H bonds in the piperidine ring and ethyl group.

-

C=O Stretch: The most prominent feature in the spectrum is the strong, sharp absorption at ~1730 cm⁻¹, which is definitive for the carbonyl (C=O) stretch of a saturated ester. Its high intensity is due to the large change in dipole moment during this vibration.

-

C-O Stretch: A strong band in the fingerprint region, typically around 1180 cm⁻¹, corresponds to the C-O single bond stretching of the ester group.

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) is a hard ionization technique that provides information on the molecular weight of the compound and produces a characteristic fragmentation pattern that serves as a molecular fingerprint.

Experimental Protocol: EI-MS

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct insertion probe or by injection into a gas chromatograph (GC-MS).

-

Ionization: Bombard the vaporized sample with high-energy electrons (standardly 70 eV). This process ejects an electron from the molecule to form a radical cation, the molecular ion (M•⁺).

-

Fragmentation: The high internal energy of the molecular ion causes it to fragment into smaller, charged ions and neutral radicals.

-

Analysis: The positively charged ions are accelerated, separated by their mass-to-charge ratio (m/z) in a mass analyzer (e.g., a quadrupole), and detected.

Predicted Mass Spectrometry Data

| m/z | Proposed Ion/Fragment | Comments |

| 157 | [C₈H₁₅NO₂]•⁺ | Molecular Ion (M•⁺) |

| 128 | [M - C₂H₅]⁺ | Loss of the ethyl radical from the ester |

| 112 | [M - OC₂H₅]⁺ | Loss of the ethoxy radical (α-cleavage) |

| 84 | [C₄H₆NO]⁺ | Key fragment from piperidine ring cleavage |

| 56 | [C₃H₆N]⁺ | Common piperidine ring fragment |

Interpretation and Fragmentation Pathway

The fragmentation of this compound is primarily driven by the locations of the nitrogen and the ester group, which dictate the most favorable cleavage pathways.

Caption: Proposed EI-MS fragmentation pathway for this compound.

-

Molecular Ion (m/z 157): The molecular ion peak should be observed, confirming the molecular weight of 157.21 g/mol .[1] According to the nitrogen rule, a molecule with an odd number of nitrogen atoms (one) will have an odd nominal molecular mass.

-

Ester Fragmentation: Cleavage of bonds adjacent to the ester group is common. Loss of the ethoxy radical (•OC₂H₅) results in an acylium ion at m/z 112 . Loss of the ethyl radical (•C₂H₅) gives a fragment at m/z 128 .

-

Alpha-Cleavage (Ring Fragmentation): The most significant fragmentation pathway for N-heterocycles is alpha-cleavage, the breaking of a carbon-carbon bond adjacent to the nitrogen atom. Cleavage of the C2-C3 bond with charge retention on the nitrogen-containing fragment would expel the carbethoxy group (•COOC₂H₅) as a radical, leading to a highly stable, resonance-delocalized iminium ion at m/z 84 . This fragment is often the base peak (most abundant ion) in the spectrum of substituted piperidines. This ion can further fragment via loss of ethenone (CH₂=C=O) to yield an ion at m/z 56 .

Conclusion

The structural identity of this compound is unequivocally confirmed by a combination of NMR, IR, and MS techniques. The ¹H and ¹³C NMR spectra provide a detailed map of the carbon-hydrogen framework, IR spectroscopy confirms the presence of the key secondary amine and ester functional groups, and mass spectrometry establishes the molecular weight and a predictable fragmentation pattern dominated by alpha-cleavage of the piperidine ring. Together, these data form a robust analytical package essential for quality control and regulatory submission in a pharmaceutical development setting.

References

-

Drawell. (2025). FTIR Analysis for Liquid Samples - What You Need to Know. [Link]

-

Kwan, E. E. (n.d.). NMR Problems. MIT OpenCourseWare. [Link]

-

Tăbăran, F.-V., & Vodnar, D. C. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Revista de Chimie, 70(2), 556-562. [Link]

-

National Institute of Standards and Technology. (n.d.). Experimental Gas Phase 1H NMR Spectra and Basis Set Dependence of Ab Initio GIAO MO Calculated 1H and 13C NMR Absolute Shieldings and of 1H and 13C Chemical Shifts of Small Hydrocarbons. Zeitschrift für Naturforschung A. [Link]

-

Wang, Y., et al. (2014). The Resolusion of Ethyl (S)-Nipecotate and the New Synthesis of Ethyl-1- (2-Thiopheneacetyl)-3-Piperidine Carboxylate. Asian Journal of Chemistry, 26(10), 2891-2893. [Link]

-

UGC e-Pathshala. (n.d.). 13C NMR spectroscopy. [Link]

-

Reich, H. J. (n.d.). Tables For Organic Structure Analysis. University of Wisconsin. [Link]

-

SpectraBase. (n.d.). This compound. [Link]

Sources

- 1. ekwan.github.io [ekwan.github.io]

- 2. Ethyl nipecotate | 5006-62-2 [chemicalbook.com]

- 3. scs.illinois.edu [scs.illinois.edu]

- 4. bhu.ac.in [bhu.ac.in]

- 5. homepages.abdn.ac.uk [homepages.abdn.ac.uk]

- 6. Ethyl nipecotate(5006-62-2) 1H NMR spectrum [chemicalbook.com]

- 7. dev.spectrabase.com [dev.spectrabase.com]

- 8. dev.spectrabase.com [dev.spectrabase.com]

Physical properties of (S)-Ethyl nipecotate (boiling point, density)

An In-depth Technical Guide to the Physical Properties of (S)-Ethyl Nipecotate

Introduction

(S)-Ethyl nipecotate, also known as (S)-Ethyl piperidine-3-carboxylate, is a chiral organic compound frequently utilized as a building block in the synthesis of pharmaceutical agents. Its molecular structure, featuring a piperidine ring and an ethyl ester functional group, makes it a valuable intermediate in the development of various therapeutic molecules. Accurate characterization of its physical properties, such as boiling point and density, is paramount for researchers and drug development professionals. These fundamental parameters are critical for process optimization, purification, quality control, and formulation development. This guide provides a detailed overview of the known physical properties of (S)-Ethyl nipecotate and outlines robust experimental protocols for their determination.

Core Physical Properties of Ethyl Nipecotate Derivatives

The physical properties of ethyl nipecotate can vary depending on the specific stereoisomer. While data for the specific (S)-enantiomer is sometimes limited, values for the racemic mixture provide a close approximation, as enantiomers typically exhibit identical boiling points and densities.

| Property | Value | Compound | Conditions | Source(s) |

| Density | 1.043 g/mL | (S)-Ethyl nipecotate | at 25 °C | [1][2] |

| 1.012 g/mL | Ethyl nipecotate (racemic) | at 25 °C | [3][4][5] | |

| Boiling Point | 102-104 °C | Ethyl nipecotate (racemic) | at 7 mmHg | [3][5][6] |

| 110 °C | (R)-Ethyl nipecotate | at 20 mmHg | [7] |

Note: The boiling point is reported at reduced pressure, a common practice for organic compounds to prevent decomposition at higher temperatures.

Experimental Determination of Boiling Point

The boiling point is the temperature at which a liquid's vapor pressure equals the external pressure, leading to the formation of vapor bubbles throughout the liquid's volume[8]. For research purposes, where sample quantities may be limited, the micro-reflux or capillary method is a highly effective technique.

Causality and Method Selection

Distillation is a standard method for determining boiling points for larger volumes[9]. However, for valuable intermediates like (S)-Ethyl nipecotate, a micro-scale method is preferable to conserve material. The capillary method relies on trapping the substance's vapor in an inverted capillary tube; the temperature at which the liquid re-enters the capillary upon cooling corresponds to the boiling point, as this is when the external pressure and the vapor pressure equalize[8][10].

Step-by-Step Protocol: Capillary Method

-

Sample Preparation: Add approximately 0.5 mL of (S)-Ethyl nipecotate to a small-diameter test tube.

-

Apparatus Setup:

-

Place a capillary tube (sealed at one end) into the test tube with the open end submerged in the liquid.

-

Attach the test tube to a thermometer, ensuring the sample and the thermometer bulb are at the same height.

-

Suspend the assembly in a heating bath (e.g., a beaker with mineral oil or a Thiele tube)[11][12].

-

-

Heating: Gently and uniformly heat the bath. Stirring is crucial for even temperature distribution[12].

-

Observation: As the temperature rises, air trapped in the capillary will be expelled. As the liquid's boiling point is approached, a steady stream of vapor bubbles will emerge from the capillary tip[8][10].

-

Measurement: Once a continuous stream of bubbles is observed, remove the heat source and allow the apparatus to cool slowly.

-

Boiling Point Determination: The moment the bubbling stops and the liquid begins to enter the capillary tube, record the temperature on the thermometer. This temperature is the boiling point of the liquid[10][11].

Visualization: Boiling Point Determination Workflow

Caption: Workflow for micro-boiling point determination.

Experimental Determination of Density

Density is an intrinsic physical property defined as the mass of a substance per unit volume (ρ = m/V)[13][14]. It is temperature-dependent; therefore, recording the temperature during measurement is crucial for accuracy and reproducibility[15].

Causality and Method Selection

For precise density determination of a liquid, the use of a graduated cylinder provides a straightforward approach, while a pycnometer or a volumetric pipette coupled with an analytical balance offers higher accuracy. The principle is simple: accurately measure the mass of a precisely known volume of the liquid[13][15]. An analytical balance provides high-precision mass measurements, and volumetric glassware is calibrated to contain or deliver a specific volume with a low margin of error.

Step-by-Step Protocol: Using a Volumetric Pipette and Balance

-

Tare the Balance: Place a clean, dry beaker or vial on an analytical balance and tare the mass to zero.

-

Volume Measurement: Using a calibrated volumetric pipette (e.g., 5.00 mL or 10.00 mL), carefully transfer a precise volume of (S)-Ethyl nipecotate into the tared container. Ensure the bottom of the meniscus aligns with the calibration mark on the pipette.

-

Mass Measurement: Place the container with the sample back on the analytical balance and record the mass of the liquid.

-

Temperature Control: Record the ambient temperature of the laboratory, as this will be the temperature of the liquid. For higher accuracy, perform the measurement in a temperature-controlled environment.

-

Calculation: Calculate the density using the formula ρ = m/V.

-

Validation: For self-validation, repeat the measurement multiple times and calculate the average. The results should be highly consistent.

Visualization: Density Determination Workflow

Caption: Workflow for liquid density determination.

References

-

(S)-Ethyl nipecotate, 97% 37675-18-6 India - Otto Chemie Pvt. Ltd. [Link]

-

(S)-Ethyl nipecotate, 97% - Ottokemi. [Link]

-

Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes - Doc Brown's Chemistry. [Link]

-

Density of liquids - University of Gezira. [Link]

-

BOILING POINT DETERMINATION - University of Calgary. [Link]

-

Video: Boiling Points - Procedure - JoVE. [Link]

-

Class 11 Chemistry Determination Of Boiling Point Experiment - Vedantu. [Link]

-

Determination of Density of a Liquid - Lab Experiments - EMBIBE. [Link]

-

DETERMINATION OF BOILING POINTS - Loudoun County Public Schools. [Link]

Sources

- 1. (S)-Ethyl nipecotate, 97% 37675-18-6 India [ottokemi.com]

- 2. Manufacturers of (S)-Ethyl nipecotate, 97%, CAS 37675-18-6, E 2465, along with worldwide shipping | Otto Chemie Pvt Ltd - IN [ottokemi.com]

- 3. Ethyl nipecotate 96 5006-62-2 [sigmaaldrich.com]

- 4. ニペコチン酸エチル 96% | Sigma-Aldrich [sigmaaldrich.com]

- 5. Ethyl nipecotate | 5006-62-2 [chemicalbook.com]

- 6. echemi.com [echemi.com]

- 7. echemi.com [echemi.com]

- 8. cdn.juniata.edu [cdn.juniata.edu]

- 9. vernier.com [vernier.com]

- 10. Video: Boiling Points - Procedure [jove.com]

- 11. uomus.edu.iq [uomus.edu.iq]

- 12. Class 11 Chemistry Determination Of Boiling Point Experiment [vedantu.com]

- 13. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]

- 14. embibe.com [embibe.com]

- 15. akbis.gantep.edu.tr [akbis.gantep.edu.tr]

An In-depth Technical Guide to the Solubility and Stability of (S)-Ethyl piperidine-3-carboxylate

Introduction

(S)-Ethyl piperidine-3-carboxylate, also known as (S)-Ethyl nipecotate, is a chiral building block of significant interest in the pharmaceutical and agrochemical industries.[1] Its piperidine core is a common motif in a wide array of biologically active molecules, making the understanding of its physicochemical properties, particularly solubility and stability, a cornerstone of efficient drug development and formulation.[1][2] This guide provides a comprehensive overview of the solubility and stability of this compound, offering insights into its behavior in various solvent systems and under stress conditions. The protocols and theoretical discussions presented herein are designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively handle and formulate this versatile compound.

Physicochemical Properties

A thorough understanding of the fundamental physicochemical properties of this compound is essential for predicting its behavior in various experimental and formulation settings.

| Property | Value | Source |

| Molecular Formula | C₈H₁₅NO₂ | [1][3] |

| Molecular Weight | 157.21 g/mol | [1][3][4] |

| Appearance | Colorless to yellow clear liquid | [1] |

| Density | 1.043 g/mL at 25 °C | [1] |

| Refractive Index | n20/D 1.47 | [1] |

| Storage | Store at room temperature | [1] |

Solubility Profile

While specific quantitative solubility data for this compound is not extensively published, its structural features—a polar secondary amine and an ester group, combined with a small alkyl chain—suggest a degree of solubility in a range of solvents.

Aqueous Solubility

The presence of the nitrogen atom in the piperidine ring, which can act as a hydrogen bond acceptor and a weak base, suggests some solubility in water.[5] However, the ethyl ester group and the overall carbon framework may limit its miscibility. One source describes it as insoluble in water.[6] The pH of the aqueous medium is expected to significantly influence its solubility. In acidic conditions, the secondary amine will be protonated to form a more soluble ammonium salt.

Organic Solvent Solubility

This compound is expected to be soluble in a variety of common organic solvents due to its organic ester nature. This includes, but is not limited to:

-

Alcohols (e.g., ethanol, methanol)

-

Chlorinated solvents (e.g., dichloromethane, chloroform)

-

Ethers (e.g., diethyl ether, tetrahydrofuran)

-

Aprotic polar solvents (e.g., acetonitrile, dimethylformamide)

The general assertion of its "favorable solubility" in laboratory and industrial settings supports its utility in a range of reaction and formulation media.[1]

Stability Profile and Degradation Pathways

The stability of a pharmaceutical intermediate is a critical parameter that influences its storage, handling, and the overall viability of a drug product. This compound contains two primary functional groups susceptible to degradation: the secondary amine of the piperidine ring and the ethyl ester.

Potential Degradation Pathways

Based on the chemical structure, the following degradation pathways are plausible under forced degradation conditions:

-

Hydrolysis: The ethyl ester is susceptible to hydrolysis under both acidic and basic conditions, yielding (S)-piperidine-3-carboxylic acid and ethanol. The rate of hydrolysis is expected to be pH-dependent.

-

Oxidation: The secondary amine in the piperidine ring is a potential site for oxidation. This can lead to the formation of N-oxides or other oxidative degradation products.

-

Thermal Degradation: At elevated temperatures, decomposition may occur, though specific pathways are not well-documented for this compound.

-

Photodegradation: Exposure to light, particularly UV radiation, could potentially lead to degradation, although the chromophores in the molecule are not strongly absorbing in the near-UV range.

The following diagram illustrates the potential hydrolytic degradation pathway:

Caption: Potential hydrolytic degradation of this compound.

Experimental Protocols for Stability and Solubility Assessment

To rigorously assess the solubility and stability of this compound, a series of well-defined experiments should be conducted.

Protocol 1: Equilibrium Solubility Determination

This protocol outlines a method for determining the equilibrium solubility in various solvents.

Methodology:

-

Solvent Selection: Choose a range of solvents of varying polarity (e.g., water, phosphate buffer pH 3.0, 7.0, and 9.0, methanol, ethanol, acetonitrile, dichloromethane).

-

Sample Preparation: Add an excess amount of this compound to a known volume of each solvent in a sealed vial.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Collection and Preparation: Centrifuge the samples to separate the undissolved solid. Carefully withdraw an aliquot of the supernatant and dilute it with a suitable mobile phase for analysis.

-

Quantification: Analyze the diluted samples using a validated analytical method, such as HPLC-UV, against a standard curve of known concentrations.

The following diagram outlines the experimental workflow for solubility determination:

Caption: Workflow for equilibrium solubility determination.

Protocol 2: Forced Degradation Studies

Forced degradation studies are essential to understand the intrinsic stability of the molecule and to develop stability-indicating analytical methods.

Methodology:

-

Stress Conditions:

-

Acid Hydrolysis: Treat the compound with 0.1 M HCl at an elevated temperature (e.g., 60 °C) for a defined period.

-

Base Hydrolysis: Treat the compound with 0.1 M NaOH at room temperature for a defined period.

-

Oxidative Degradation: Treat the compound with 3% H₂O₂ at room temperature.

-

Thermal Degradation: Expose the solid compound to dry heat (e.g., 80 °C).

-

Photolytic Degradation: Expose the compound (solid and in solution) to UV and visible light according to ICH Q1B guidelines.

-

-

Sample Analysis: At specified time points, withdraw samples, neutralize if necessary, and analyze using a stability-indicating HPLC method.

-

Peak Purity Analysis: Employ a photodiode array (PDA) detector to assess the peak purity of the parent compound and any degradation products.

The following diagram illustrates the forced degradation workflow:

Caption: Workflow for forced degradation studies.

Analytical Methodologies

A robust analytical method is crucial for the accurate quantification of this compound and its potential degradation products.

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method is a suitable technique for the analysis of this compound. A suggested starting method is as follows:

-

Column: Newcrom R1 or a similar C18 column.[7]

-

Mobile Phase: A gradient of acetonitrile and water with an acidic modifier (e.g., phosphoric acid or formic acid for MS compatibility).[7]

-

Detection: UV detection at a suitable wavelength (e.g., 210 nm, as the ester carbonyl group has a weak UV absorbance) or Mass Spectrometry (MS) for higher sensitivity and specificity.

-

Column Temperature: 25-30 °C.

-

Flow Rate: 1.0 mL/min.

Gas Chromatography (GC)

Given its volatility, GC can also be a viable analytical technique. A purity of ≥ 98% as determined by GC has been reported.[1]

-

Column: A mid-polarity column (e.g., DB-5 or equivalent).

-

Injector and Detector Temperature: Typically 250 °C.

-

Oven Program: A temperature gradient from a low starting temperature (e.g., 100 °C) to a higher final temperature (e.g., 250 °C).

-

Detector: Flame Ionization Detector (FID).

Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS)

¹H NMR and ¹³C NMR are invaluable for structural confirmation and identification of impurities or degradation products.[8][9] Mass spectrometry, particularly LC-MS, is essential for identifying and quantifying the parent compound and its degradation products at low concentrations.[8]

Conclusion

This compound is a valuable chiral intermediate with favorable, albeit not extensively quantified, solubility and stability characteristics. This guide has provided a framework for understanding and evaluating these critical properties. The secondary amine and ester functionalities are the primary sites of potential degradation, primarily through hydrolysis and oxidation. The implementation of systematic solubility studies and comprehensive forced degradation protocols, coupled with robust analytical methodologies, is paramount for ensuring the quality and successful application of this compound in research and development. The provided protocols and theoretical insights serve as a foundation for researchers to build upon, enabling the confident and effective use of this important molecule.

References

-

Synthesis, X-ray diffraction study, analysis of intermolecular interactions and molecular docking of ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate. (IUCr). [Link]

-

Separation of Ethyl (3S)-piperidine-3-carboxylate on Newcrom R1 HPLC column. SIELC Technologies. [Link]

-

Ethyl (3S)-piperidine-3-carboxylate. PubChem. [Link]

-

The Resolusion of Ethyl (S)-Nipecotate and the New Synthesis of Ethyl-1- (2-Thiopheneacetyl)-3-Piperidine Carboxylate. ResearchGate. [Link]

-

Ethyl piperidine-3-carboxylate, 3-哌啶甲酸乙酯, Ethyl nipecotate. ORGANIC SPECTROSCOPY INTERNATIONAL. [Link]

-

This compound. The Most Valued Products. [Link]

-

This compound. Briti Scientific. [Link]

-

CID 161290137. PubChem. [Link]

-

Synthesis and molecular docking study of ethyl piperidine-1- carboxylate derivative Schiff bases. ACG Publications. [Link]

-

Ethyl piperidine-4-carboxylate. NIST WebBook. [Link]

-

DEVELOPMENT AND VALIDATION OF A STABILITY INDICATING CHROMATOGRAPHIC METHODS FOR SIMULTANEOUS ESTIMATION OF SELECTED DRUGS IN. Amazon S3. [Link]

-

Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry. [Link]

-

Ethyl piperidine-3-carboxylate hydrochloride Chemical Report & Database. Market Publishers. [Link]

-

Amine. Wikipedia. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. hurawalhi.com [hurawalhi.com]

- 3. scbt.com [scbt.com]

- 4. Ethyl (3S)-piperidine-3-carboxylate | C8H15NO2 | CID 187784 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Amine - Wikipedia [en.wikipedia.org]

- 6. britiscientific.com [britiscientific.com]

- 7. Separation of Ethyl (3S)-piperidine-3-carboxylate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 8. journals.iucr.org [journals.iucr.org]

- 9. acgpubs.org [acgpubs.org]

Commercial suppliers of high-purity (S)-Ethyl piperidine-3-carboxylate

<Technical Guide: Procurement and Quality Verification of High-Purity (S)-Ethyl piperidine-3-carboxylate for Pharmaceutical Research >

Introduction

This compound, also known as (S)-Ethyl nipecotate, is a pivotal chiral building block in modern pharmaceutical development.[1] Its piperidine core is a prevalent scaffold in a multitude of clinically significant molecules.[1][2] The specific (S)-enantiomer is a crucial intermediate for synthesizing a range of therapeutic agents, including inhibitors for Dipeptidyl peptidase-4 (DPP-4), Janus kinase 2 (JAK2), and serotonin/noradrenaline reuptake, highlighting its importance in treating metabolic diseases, inflammation, and neurological disorders. Given its role in stereospecific synthesis, the procurement of this reagent at verifiably high chemical and enantiomeric purity is a critical, non-negotiable starting point for any research or drug development campaign.

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on sourcing, selecting, and verifying the quality of commercial this compound. It moves beyond a simple list of suppliers to offer a practical, field-proven methodology for ensuring the integrity of this crucial starting material.

Defining "High-Purity": Critical Quality Attributes and Analytical Verification

The term "high-purity" is not absolute and must be defined by a set of quantifiable analytical parameters. For a chiral intermediate like this compound, purity assessment is twofold: chemical purity (the percentage of the desired molecule) and chiral or enantiomeric purity (the percentage of the desired (S)-enantiomer relative to the undesired (R)-enantiomer).

A comprehensive Certificate of Analysis (CoA) is the first indicator of a supplier's quality commitment. A robust CoA should detail the results from several analytical methods:

-

Chemical Purity by HPLC/GC: High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) determines the percentage of the main compound relative to any impurities. For drug development applications, a purity of ≥97% is a common starting point, with many suppliers offering grades of ≥99%.[3][4]

-

Chiral Purity by Chiral HPLC: This is the most critical parameter. It measures the enantiomeric excess (e.e.), which should ideally be >99%. Chiral HPLC uses a chiral stationary phase (CSP) to resolve the (S) and (R) enantiomers into distinct peaks. Polysaccharide-based columns, such as those with amylose or cellulose derivatives (e.g., Chiralpak® IA), are frequently effective for separating piperidine derivatives.[5][6][7]

-

Identity Confirmation by NMR and MS: Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR) confirms the molecular structure, ensuring the correct compound has been supplied. Mass Spectrometry (MS) confirms the molecular weight (157.21 g/mol ).[8]

-

Residual Solvents by GC-Headspace: This analysis identifies and quantifies any solvents remaining from the synthesis and purification process, which could interfere with subsequent reactions.

Supplier Selection Framework: A Risk-Based Approach

Choosing a supplier involves more than comparing prices. It requires a risk-based assessment of reliability, documentation, and product quality. The following decision framework can guide this process.

Mandatory Visualization: Supplier Selection Workflow

Below is a logical workflow for qualifying a potential supplier for this compound.

Caption: Supplier qualification workflow for this compound.

Comparative Data of Representative Commercial Suppliers

The following table summarizes offerings from several well-known chemical suppliers. This data is for illustrative purposes and should be verified directly with the supplier for the specific lot number.

| Supplier | Example Product Number | Stated Purity (Assay) | Key Analytical Data Provided |

| Sigma-Aldrich (Merck) | 696439 | 97% | CoA available, lists assay by GC. |

| LEAPChem | Varies | Up to 99.5% | States availability of Pharmaceutical Grade.[3] |

| JHECHEM CO LTD | Varies | Up to 99.5% | Lists Pharmacy Grade material.[4] |

| Pipzine Chemicals | Varies | ≥99.0% | Provides typical physical properties.[9] |

| Ambeed | Varies | High-quality | States availability of NMR, HPLC, LC-MS data.[10] |

Note: Purity levels and available documentation can vary by batch and product grade. Always request a lot-specific CoA before purchase.

Protocol: Incoming Quality Control (QC) Verification

Trust, but verify. It is best practice to perform an in-house QC check on a newly acquired batch of starting material before committing it to a multi-step synthesis. This section provides a generalized protocol for verifying the chiral purity of this compound.

Experimental Protocol: Chiral HPLC for Enantiomeric Excess (e.e.) Determination

Objective: To separate and quantify the (S) and (R) enantiomers of Ethyl piperidine-3-carboxylate to verify the enantiomeric excess stated on the supplier's CoA.

Instrumentation & Materials:

-

HPLC system with UV detector

-

Chiral stationary phase (CSP) column (e.g., Chiralpak® IA, 5 µm, 4.6 x 250 mm or similar polysaccharide-based column)[5][6]

-

HPLC-grade n-Hexane

-

HPLC-grade Ethanol (or Isopropanol)

-

Sample of this compound (from supplier)

-

Reference standard of racemic Ethyl piperidine-3-carboxylate (if available, for peak identification)

Procedure:

-

Mobile Phase Preparation: Prepare a mobile phase consisting of n-Hexane and Ethanol. A common starting ratio is 90:10 (v/v).[5] The optimal ratio may require scouting to achieve baseline separation (Resolution > 1.5). Degas the mobile phase thoroughly.

-

Standard/Sample Preparation:

-

Racemic Standard: Accurately weigh and dissolve a small amount of racemic Ethyl piperidine-3-carboxylate in the mobile phase to a concentration of ~1 mg/mL. This is used to confirm the retention times of both the (R) and (S) enantiomers.

-

Sample Solution: Prepare the purchased (S)-enantiomer sample in the same manner to a concentration of ~1 mg/mL.

-

-

Chromatographic Conditions:

-

Analysis:

-

Inject the racemic standard first. Two well-resolved peaks should be observed.

-

Inject the sample solution. A major peak corresponding to the (S)-enantiomer should be observed, along with a potential minor peak for the (R)-enantiomer.

-

Confirm peak identity by comparing retention times with the racemic standard.

-

-

Calculation of Enantiomeric Excess (e.e.):

-

Integrate the peak areas for both the (S) and (R) enantiomers in the sample chromatogram.

-

Calculate the e.e. using the formula: e.e. (%) = [(Area(S) - Area(R)) / (Area(S) + Area(R))] * 100

-

Mandatory Visualization: QC Verification Workflow

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. acgpubs.org [acgpubs.org]

- 3. echemi.com [echemi.com]

- 4. echemi.com [echemi.com]

- 5. academic.oup.com [academic.oup.com]

- 6. benchchem.com [benchchem.com]

- 7. mdpi.com [mdpi.com]

- 8. Ethyl piperidine-4-carboxylate [webbook.nist.gov]

- 9. Ethyl (3S)-piperidine-3-carboxylate Supplier China | CAS 259474-63-0 | Specifications, Price, Safety Data [pipzine-chem.com]

- 10. 25137-00-2 | (R)-Piperidine-3-carboxylic acid | Chiral Building Blocks | Ambeed.com [ambeed.com]

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of (S)-Ethyl piperidine-3-carboxylate

(S)-Ethyl piperidine-3-carboxylate, a chiral building block pivotal in the synthesis of a multitude of pharmaceutical agents, demands a comprehensive understanding of its safe handling and management.[1][2] This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals, moving beyond rudimentary safety data to offer field-proven insights and detailed protocols. The causality behind each procedural step is elucidated to foster a culture of safety and scientific integrity within the laboratory.

Compound Profile and Hazard Identification

This compound, also known as (S)-Ethyl nipecotate, is a colorless to yellow clear liquid that serves as a key intermediate in the development of analgesics, anti-inflammatory drugs, and agents targeting neurological disorders.[1][2] Its chemical and physical properties are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 37675-18-6 | [3] |

| Molecular Formula | C₈H₁₅NO₂ | [3] |

| Molecular Weight | 157.21 g/mol | [3] |

| Appearance | Colorless to yellow clear liquid | [2] |

| Density | 1.043 g/mL at 25 °C | |

| Boiling Point | 102-104 °C at 7 mmHg | |

| Flash Point | 76.7 °C (170.1 °F) | |

| Refractive Index | n20/D 1.471 |

The primary hazard associated with this compound, as defined by the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), is H318: Causes serious eye damage .[4][5][6] This classification indicates that direct contact with the substance can cause tissue damage to the eye that is not fully reversible within 21 days.[4][5][6] Some sources also indicate potential for skin and respiratory irritation (H315 and H335).[4]

GHS Hazard Profile:

| Pictogram | corrosion |

| Signal Word | Danger |

| Hazard Statements | H318: Causes serious eye damage. |

| Precautionary Statements | P280: Wear protective gloves/protective clothing/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense

Given the significant risk of serious eye injury, a robust safety strategy employing both engineering controls and appropriate personal protective equipment is paramount.

Engineering Controls: The First Line of Defense

The primary engineering control for handling this compound is a certified chemical fume hood. This provides essential ventilation to prevent the inhalation of any vapors and acts as a physical barrier to contain splashes or spills. All manipulations of the compound, including weighing, transferring, and use in reactions, should be conducted within a fume hood. An emergency eyewash station and safety shower must be readily accessible and tested regularly.[7]

Personal Protective Equipment (PPE): The Last Line of Defense

The selection of PPE should be based on a thorough risk assessment of the specific procedures being undertaken.

-

Eye and Face Protection: Due to the severe eye hazard, standard safety glasses are insufficient. Chemical splash goggles that form a seal around the eyes are mandatory.[8] For operations with a higher risk of splashing, such as transfers of larger volumes or reactions under pressure, a full-face shield should be worn in conjunction with chemical splash goggles.[7][8]

-

Skin and Body Protection: A flame-resistant laboratory coat should be worn and kept fully buttoned. Long pants and closed-toe shoes are mandatory in any laboratory setting where hazardous chemicals are handled. For tasks with a significant splash risk, a chemically resistant apron is also recommended.

-

Respiratory Protection: While working in a properly functioning chemical fume hood should prevent respiratory exposure, a risk assessment may indicate the need for respiratory protection in certain scenarios, such as during a large spill cleanup. If required, a respirator with a combination filter for organic vapors and particulates (e.g., ABEK type) should be used in accordance with a comprehensive respiratory protection program.[9]

Safe Handling and Experimental Protocols

Adherence to meticulous handling procedures is critical to minimizing the risk of exposure. The following protocols provide a framework for the safe execution of common laboratory tasks involving this compound.

Protocol for Weighing and Transferring this compound

This protocol is designed to prevent eye and skin contact during the critical steps of weighing and transferring this hazardous liquid.

Methodology:

-

Preparation:

-

Ensure all necessary PPE is worn correctly.

-

Verify that the chemical fume hood is operational and the sash is at the appropriate working height.

-

Assemble all required equipment within the fume hood, including a calibrated analytical balance, a weighing vessel (e.g., a small beaker or vial), a secondary container, and a pipette or syringe with a blunt-tipped needle.

-

Place absorbent, disposable bench paper on the work surface within the fume hood.

-

-

Weighing by Difference:

-

Place the empty, capped weighing vessel on the analytical balance and tare the balance.

-

Remove the vessel from the balance.

-

Using a clean pipette or syringe, carefully draw up the required amount of this compound from the stock bottle.

-

Dispense the liquid into the weighing vessel, taking care to avoid splashing.

-

Securely cap the weighing vessel.

-

Place the capped vessel back on the balance and record the mass.

-

Alternatively, for weighing by difference, first weigh the capped stock bottle. Transfer the approximate amount of liquid to the reaction vessel inside the fume hood. Re-weigh the stock bottle to determine the exact amount transferred.

-

-

Transfer to Reaction Vessel:

-

Place the reaction vessel in a secondary container (e.g., a beaker with a stir bar) on a stir plate within the fume hood.

-

Carefully uncap the weighing vessel.

-

Slowly pour or pipette the liquid from the weighing vessel into the reaction vessel. If pouring, use a funnel to minimize the risk of splashing.

-

If a syringe is used, dispense the liquid slowly against the inner wall of the reaction vessel.

-

Once the transfer is complete, cap the reaction vessel.

-

-

Decontamination and Cleanup:

-

Immediately rinse the empty weighing vessel and any contaminated pipettes or syringes with a suitable solvent (e.g., ethanol or isopropanol) into a designated waste container.

-